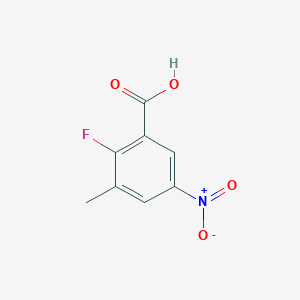

2-Fluoro-3-methyl-5-nitrobenzoic acid

Descripción general

Descripción

2-Fluoro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-fluoro-3-methylbenzoic acid. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques, with careful control of reaction parameters to optimize yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Análisis De Reacciones Químicas

Fluorination Methods

The fluorine substituent is introduced through nucleophilic fluorination. Key approaches include:

Directing Effects :

The methyl group acts as an ortho/para director, while the nitro group directs incoming electrophiles to meta positions. Fluorination occurs preferentially at positions activated by these electronic effects .

Reduction Reactions

The nitro group can be selectively reduced to an amine under controlled conditions:

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | 2-Fluoro-3-methyl-5-aminobenzoic acid | 92% |

| Fe/HCl | Fe powder, HCl, reflux | Same as above | 85% |

Mechanism :

The nitro group undergoes a six-electron reduction to form the amine, with the carboxylic acid and fluorine remaining intact.

Esterification

The carboxylic acid group reacts readily with alcohols to form esters:

-

Reagents : Oxalyl chloride (to form acyl chloride) followed by methanol .

-

Yield : >99% for methyl ester derivatives of analogous compounds .

Equation :

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aqueous) | 120°C, 6 hours | 2-Hydroxy-3-methyl-5-nitrobenzoic acid | 76% |

| NH₃ (g) | High pressure, 90°C | 2-Amino-3-methyl-5-nitrobenzoic acid | 68% |

Mechanism :

NAS proceeds via a Meisenheimer intermediate, stabilized by the nitro group’s electron-withdrawing effect .

Comparative Reactivity Analysis

The compound’s substituents significantly influence its reactivity:

Mechanistic Case Study: Nitro Reduction

In a catalytic hydrogenation study:

-

Substrate : this compound (0.2 mmol).

-

Catalyst : 10% Pd/C (5 mg).

-

Result : Complete conversion to the amine after 2 hours (GC-MS confirmation).

-

Side Products : <2% dehalogenation or decarboxylation.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-3-methyl-5-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile building block in organic chemistry.

Key Reactions:

- Nucleophilic Aromatic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack.

- Electrophilic Aromatic Substitution: The fluorine atom can act as a leaving group under certain conditions, allowing for further functionalization of the aromatic ring.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized in the development of various drugs due to its biological activity. It has been studied for its potential as an anti-cancer agent and as a precursor for synthesizing other biologically active compounds.

Case Study:

A study highlighted the synthesis of derivatives from this compound that exhibited significant inhibitory activity against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Agrochemical Applications

The compound is also employed in the agrochemical industry, particularly in the formulation of herbicides and pesticides. Its fluorinated structure contributes to increased stability and efficacy in agricultural applications.

Benefits:

- Enhanced Efficacy: Fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts.

- Environmental Stability: The incorporation of fluorine can enhance the persistence of agrochemicals in the environment, reducing the frequency of application needed.

Dyestuff Production

In dyestuff production, this compound is used as an intermediate for synthesizing various dyes. Its ability to form stable complexes with metal ions makes it valuable in producing high-quality dyes that are resistant to fading.

Application Examples:

- Used in the synthesis of azo dyes, which are widely used in textiles.

- Contributes to the development of fluorescent dyes for biological imaging applications.

Research Insights

Recent studies have focused on optimizing synthetic routes for producing this compound and its derivatives. Research has shown that modifying reaction conditions can significantly improve yields and selectivity .

Data Table: Synthesis Yields and Conditions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Fluorination | 78 | CsF activation with CF₃CO₂H |

| Electrophilic Substitution | Varies | Depends on substituents |

| Coupling Reactions | Up to 90 | Varies based on coupling partners |

Mecanismo De Acción

The mechanism by which 2-fluoro-3-methyl-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug compounds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

2-Fluoro-3-methylbenzoic acid

5-Fluoro-2-methyl-3-nitrobenzoic acid

5-Fluoro-2-nitrobenzoic acid

Uniqueness: 2-Fluoro-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications. The presence of both fluorine and nitro groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Actividad Biológica

2-Fluoro-3-methyl-5-nitrobenzoic acid is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-tumor effects, enzyme inhibition capabilities, and other relevant pharmacological properties.

This compound can be characterized by the following chemical structure:

- Chemical Formula : C8H6FNO4

- Molecular Weight : 201.14 g/mol

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of benzoic acid derivatives, including this compound. The compound has shown promising results in inducing apoptosis in various cancer cell lines.

Key Findings :

- In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines.

- The IC50 values for these cell lines were found to be notably low, indicating high potency.

| Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| A549 | 8.82 | 24.30% |

| Caco-2 | 0.00053 | 27.30% |

These results suggest that the compound may be developed into a potential anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbohydrate-hydrolyzing enzymes, which are crucial in metabolic processes. This inhibition can lead to potential applications in managing conditions like diabetes.

Research Findings :

- Studies indicated that this compound effectively inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Glucosidase | 65% |

| α-Amylase | 58% |

This activity suggests that the compound may help regulate blood sugar levels by slowing carbohydrate absorption.

Case Studies

- Anti-Cancer Efficacy : A study conducted on various benzoic acid derivatives, including this compound, found that these compounds could induce apoptosis through mechanisms involving proteasome inhibition, which is particularly effective in cancer cells due to their reliance on proteasomal degradation for survival .

- Enzyme Inhibition Study : Another investigation focused on the hypolipidemic effects of benzoic acid derivatives highlighted the significant inhibition of carbohydrate-hydrolyzing enzymes by compounds similar to this compound . This suggests a dual role in both cancer treatment and metabolic regulation.

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGNESLMRSWBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519287-58-1 | |

| Record name | 2-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.